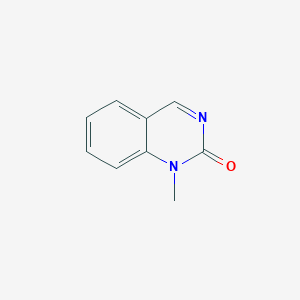
3-Methyl-1H-indazole-5,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1H-indazole-5,6-diamine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of two amino groups at positions 5 and 6, along with a methyl group at position 3, makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-indazole-5,6-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with hydrazine, followed by methylation and subsequent functional group transformations to introduce the amino groups at positions 5 and 6 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1H-indazole-5,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-Methyl-1H-indazole-5,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-1H-indazole-5,6-diamine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole-3-amine: Lacks the methyl group at position 3 and the amino groups at positions 5 and 6.
2H-Indazole: Differs in the position of the nitrogen atom in the ring.
3-Methyl-1H-indazole: Lacks the amino groups at positions 5 and 6.
Uniqueness
3-Methyl-1H-indazole-5,6-diamine is unique due to the presence of both the methyl group and the two amino groups, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives .
Eigenschaften
Molekularformel |
C8H10N4 |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
3-methyl-2H-indazole-5,6-diamine |
InChI |
InChI=1S/C8H10N4/c1-4-5-2-6(9)7(10)3-8(5)12-11-4/h2-3H,9-10H2,1H3,(H,11,12) |
InChI-Schlüssel |
IMRQUHKOCGTWEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C(=CC2=NN1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Imidazo[4,5-B]pyridin-7-OL](/img/structure/B11922182.png)

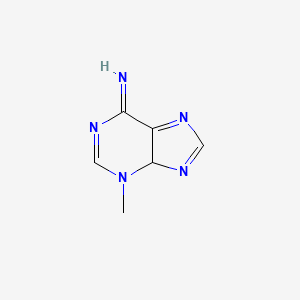
![6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11922197.png)
![Imidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11922199.png)
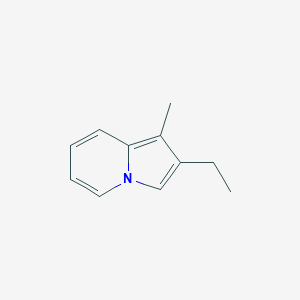

![6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11922221.png)
![6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B11922229.png)
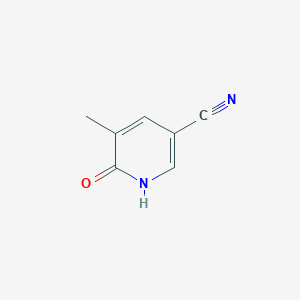
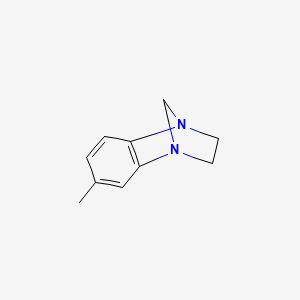

![Pyrrolo[1,2-a]pyrimidin-7-amine](/img/structure/B11922255.png)
